2-Chloro-1-(2,4-difluorophenyl)propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(2,4-difluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXQWKIKBKUTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst remains the most widely adopted method. Aluminum trichloride (AlCl₃) is preferred due to its efficacy in activating the acylating agent and directing electrophilic substitution to the para position relative to one fluorine atom. The reaction proceeds via the formation of an acylium ion intermediate, which attacks the aromatic ring to yield 2-chloro-1-(2,4-difluorophenyl)propan-1-one.
Key Reaction Conditions
Workup and Purification
Post-reaction, the mixture is quenched with ice-cold hydrochloric acid (2 M) to hydrolyze unreacted acyl chloride and dissolve AlCl₃. The organic layer is separated, washed with sodium bicarbonate, and dried over anhydrous MgSO₄. Crude product is purified via vacuum distillation (bp 120–125°C at 15 mmHg) or recrystallization from hexane/ethyl acetate (3:1), achieving >95% purity.
Alternative Halogenation Strategies
Direct Chlorination of Propan-1-one Derivatives
An alternative route involves the chlorination of 1-(2,4-difluorophenyl)propan-1-one using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). This method is less favored industrially due to lower regioselectivity and the formation of polychlorinated byproducts.
Comparative Analysis of Chlorinating Agents
| Reagent | Conditions | Yield (%) | Purity (%) | Major Byproducts |
|---|---|---|---|---|
| SO₂Cl₂ | 40°C, 6 h, CCl₄ | 68 | 88 | Di- and trichloro derivatives |
| PCl₅ | Reflux, 2 h, CH₂Cl₂ | 72 | 82 | Phosphorus-containing impurities |
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. Using AlCl₃ (1.3 eq) and chloroacetyl chloride (1.4 eq) in toluene, a 15-minute irradiation at 100°C achieves 89% yield with 97% purity, reducing reaction time by 80% compared to conventional methods.
Process Optimization and Scalability
Catalyst Recycling
Industrial protocols recover AlCl₃ via aqueous extraction and neutralization, reducing catalyst costs by 40%. Recycled AlCl₃ maintains >90% activity over five cycles.
Continuous Flow Reactor Systems
Adoption of continuous flow technology enhances scalability:
-
Residence Time : 8–10 minutes
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Throughput : 12 kg/h per reactor module
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Purity : Consistently >98% due to precise temperature and mixing control.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) confirms the absence of regioisomeric contaminants, with retention time = 9.2 min.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Friedel-Crafts (Batch) | 85 | 95 | High | 120 |
| Microwave-Assisted | 89 | 97 | Moderate | 140 |
| Direct Chlorination | 70 | 82 | Low | 160 |
Emerging Technologies
Enzymatic Acylation
Preliminary studies using immobilized Pseudomonas fluorescens lipase show 45% conversion at 30°C, though industrial viability remains unproven.
Photocatalytic Methods
UV irradiation with TiO₂ nanoparticles achieves 78% yield in 2 h, offering a solvent-free alternative.
Industrial Case Study: Pilot-Scale Production
A 500 L batch using optimized Friedel-Crafts conditions yielded 42 kg of product (87% yield, 96% purity). Key learnings included the necessity of inert atmosphere to prevent ketone oxidation and the benefits of inline FTIR monitoring for real-time reaction control .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,4-difluorophenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 1-(2,4-difluorophenyl)propan-1-ol.
Oxidation: 2,4-difluorobenzoic acid or other oxidized products.
Scientific Research Applications
2-Chloro-1-(2,4-difluorophenyl)propan-1-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biochemistry: In the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As a precursor in the manufacture of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,4-difluorophenyl)propan-1-one involves its interaction with nucleophiles, leading to the formation of various substituted products. The compound’s reactivity is primarily due to the presence of the electrophilic carbonyl group and the electron-withdrawing effects of the chlorine and fluorine atoms .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, physicochemical properties, and applications of 2-chloro-1-(2,4-difluorophenyl)propan-1-one with analogous compounds:
Spectral and Analytical Data
- IR Spectroscopy : The C=O stretch in this compound appears at ~1680 cm⁻¹, while tautomeric forms of related triazoles (e.g., 1,2,4-triazole-3-thiones) lack this band, confirming structural differences .
- NMR : The ¹H-NMR spectrum of 2,4-difluorophenyl-containing compounds shows distinct aromatic splitting patterns due to fluorine's electronegativity .
Biological Activity
2-Chloro-1-(2,4-difluorophenyl)propan-1-one is a chlorinated ketone that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique substitution pattern with chlorine and fluorine atoms, which may influence its reactivity and interactions with biological targets.
- Molecular Formula : C9H8ClF2O
- Molecular Weight : Approximately 206.62 g/mol
- Structure : The compound contains a chloro group and two fluorine atoms on the phenyl ring, enhancing its chemical reactivity.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-difluorobenzoyl chloride with propan-1-one in the presence of a Lewis acid catalyst. This method allows for the formation of the desired ketone through acylation processes.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to inhibition of enzyme-catalyzed reactions. This property is particularly relevant in drug design, where enzyme inhibition can be a mechanism for therapeutic action.
| Enzyme Target | Inhibition Type | Potential Applications |
|---|---|---|
| Ketoreductases | Competitive | Drug development for metabolic disorders |
| CYP450 enzymes | Non-competitive | Antifungal and anticancer therapies |
Antimicrobial Activity
The presence of halogen substituents in this compound is associated with increased antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antifungal and antibacterial activities against various pathogens.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. Preliminary results suggest that it may exhibit selective cytotoxicity, making it a candidate for further investigation in cancer therapy.
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.3 | Cisplatin |
| HeLa (Cervical Cancer) | 20.5 | Doxorubicin |
Case Studies
Several studies have investigated the biological activity of this compound:
- Antifungal Activity : A study demonstrated that this compound showed significant antifungal activity against Candida albicans and Aspergillus niger, suggesting its potential as an antifungal agent .
- Enzyme Interaction : Research focused on the interaction of this compound with ketoreductases highlighted its ability to inhibit these enzymes selectively, which may lead to new therapeutic strategies for metabolic diseases .
- Cytotoxic Effects : In a comparative study against standard chemotherapeutics, this compound exhibited promising results in inhibiting cell proliferation in various cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
